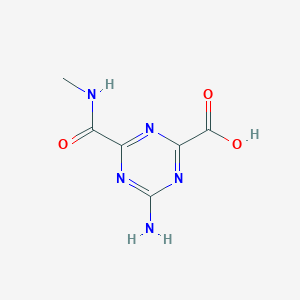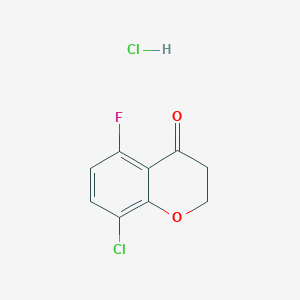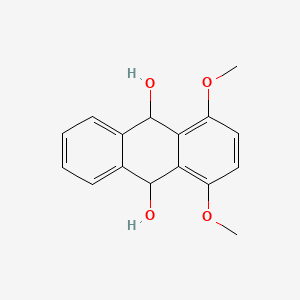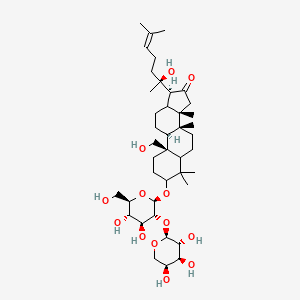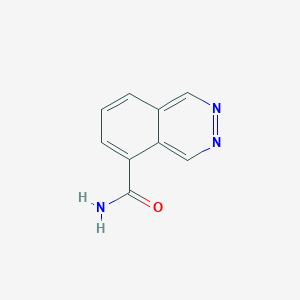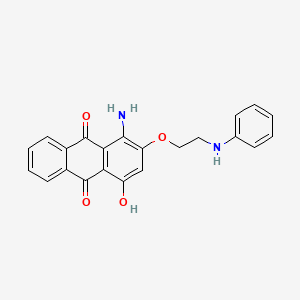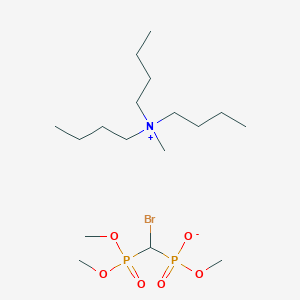
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst in organic synthesis reactions. This compound is characterized by its ionic nature, with quaternary ammonium salt groups, namely methyl and tributyl groups, bound to ammonium ions with bromide ions as coordinating ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate can be achieved through the reaction of methylated tributylamine and hydrogen bromide. The methylated tributylamine is first reacted with hydrogen bromide in a suitable solvent to form the desired compound and hydrogen bromide acid. After the reaction, the product may be extracted and purified by appropriate methods .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized quaternary ammonium compounds, while reduction reactions produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between different phases, improving reaction speed and yield.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is utilized as a surfactant, antistatic agent, and ionic compound in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rate and yield. The compound interacts with molecular targets and pathways involved in the reaction, promoting efficient catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltributylammonium bromide
- Tributylmethylammonium bromide
- Methyl tri-n-butylammonium bromide
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate stands out due to its specific structure and properties, which make it highly effective as a phase transfer catalyst. Its unique combination of quaternary ammonium salt groups and bromide ions contributes to its superior performance in facilitating reactions between different phases .
Eigenschaften
Molekularformel |
C17H40BrNO6P2 |
|---|---|
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
[bromo(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H11BrO6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-9-12(6,7)4(5)13(8,10-2)11-3/h5-13H2,1-4H3;4H,1-3H3,(H,6,7)/q+1;/p-1 |
InChI-Schlüssel |
CZMMGWOODIQYMY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
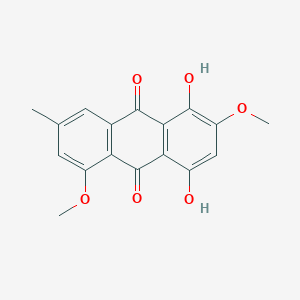
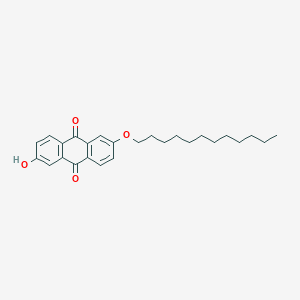
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)


